Benzene-1,2-disulfonyl diazide
Overview
Description
Benzene-1,2-disulfonyl diazide is an organic compound with the molecular formula C6H4N6O4S2. It is characterized by the presence of two sulfonyl groups and two azide groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Benzene-1,2-disulfonyl diazide is a derivative of benzenesulfonic acid . Benzenesulfonic acid derivatives have been found to inhibit human neutrophil elastase (hNE), a serine proteinase . hNE plays a crucial role in the immune response, particularly in inflammation and infection .
Mode of Action
The compound interacts with hNE, acting as a competitive inhibitor . It binds to the active center of hNE, preventing the enzyme from carrying out its function . This interaction results in the inhibition of hNE’s proteolytic activity .
Biochemical Pathways
The inhibition of hNE affects various biochemical pathways. hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, this compound can potentially alter these degradation pathways .
Pharmacokinetics
The compound’s molecular weight (28826) and structure suggest that it may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The primary result of this compound’s action is the inhibition of hNE. This can lead to a decrease in the degradation of certain proteins, potentially affecting various cellular processes . The specific molecular and cellular effects would depend on the context of the compound’s use and the specific proteins affected.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,2-disulfonyl diazide typically involves the reaction of benzene-1,2-disulfonyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,2-disulfonyl diazide undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in the formation of sulfonyl or amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Substituted benzene derivatives with various functional groups.
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
Benzene-1,2-disulfonyl diazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Benzene-1,3-disulfonyl diazide
- Benzene-1,4-disulfonyl diazide
- Benzene-1,2-disulfonyl chloride
Comparison: Benzene-1,2-disulfonyl diazide is unique due to the specific positioning of its sulfonyl and azide groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as Benzene-1,3-disulfonyl diazide and Benzene-1,4-disulfonyl diazide, the 1,2-disulfonyl diazide variant exhibits distinct reactivity patterns and applications .
Properties
IUPAC Name |
1-N,2-N-didiazobenzene-1,2-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O4S2/c7-9-11-17(13,14)5-3-1-2-4-6(5)18(15,16)12-10-8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDYNAYYRODHGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N=[N+]=[N-])S(=O)(=O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393603 | |
Record name | Benzenedisulfonyl diazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21691-17-8 | |
Record name | o-Benzenedisulfonyl azide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenedisulfonyl diazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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